![molecular formula C20H18FN3O3S B3019789 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 899759-15-0](/img/structure/B3019789.png)
2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
The compound "2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions and crystallization using solvent mixtures. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction followed by crystallization from a toluene and methanol mixture . This suggests that a similar approach could be used for the synthesis of the compound of interest, with appropriate modifications to the starting materials and conditions to accommodate the different substituents present in its structure.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray diffraction (XRD). For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were investigated using both experimental methods and theoretical calculations . The geometrical parameters obtained from these studies are in good agreement with XRD data, indicating a reliable approach to understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular orbital analysis. The HOMO and LUMO analysis can reveal information about charge transfer within the molecule, which is crucial for understanding its reactivity . Additionally, the presence of functional groups such as amides and aromatic rings can suggest a range of possible chemical reactions, including further functionalization or participation in hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be quite diverse. The crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, for example, shows that molecules are held together by strong intermolecular hydrogen bonding, which can significantly influence the compound's melting point, solubility, and other physical properties . The presence of fluorine and methoxy groups in the compound of interest would likely affect its polarity and potentially its biological activity, as seen in other fluorinated pharmaceuticals .
properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-13-6-7-15(11-17(13)21)24-9-8-22-19(20(24)26)28-12-18(25)23-14-4-3-5-16(10-14)27-2/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHJODUEXMZPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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